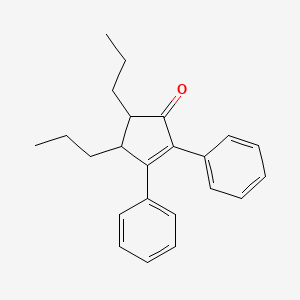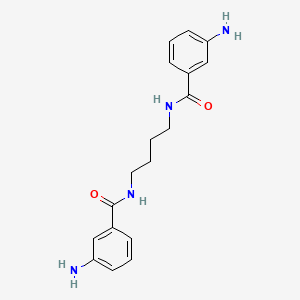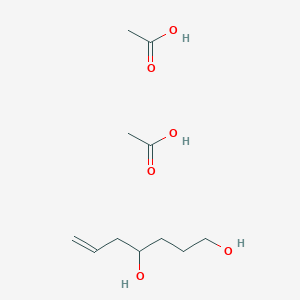
3-Chloro-2-oxopropanehydrazonoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-oxopropanehydrazonoyl chloride is a chemical compound with the molecular formula C3H3Cl2N2O. It is known for its reactivity and is used in various chemical synthesis processes. This compound is particularly significant in the field of organic chemistry due to its ability to participate in a variety of reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-oxopropanehydrazonoyl chloride typically involves the reaction of hydrazine derivatives with chlorinated acyl chlorides. One common method includes the reaction of 3-chloro-2-oxopropanoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with hydrazine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-oxopropanehydrazonoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It can react with various amines to form hydrazones and other condensation products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-Chloro-2-oxopropanehydrazonoyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-oxopropanehydrazonoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the electrophilic carbonyl group and the chlorine atom, which can be readily displaced by nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-hydroxypropyltrimethylammonium chloride: This compound is similar in structure but contains a hydroxyl group instead of a carbonyl group.
N-(3-chloro-2-methylphenyl)-2-oxopropanehydrazonoyl chloride: This compound has a similar hydrazonoyl chloride structure but with a different aromatic substitution pattern.
Uniqueness
3-Chloro-2-oxopropanehydrazonoyl chloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to form stable hydrazones makes it particularly valuable in the synthesis of complex organic molecules .
Propiedades
Número CAS |
277298-57-4 |
|---|---|
Fórmula molecular |
C3H4Cl2N2O |
Peso molecular |
154.98 g/mol |
Nombre IUPAC |
3-chloro-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C3H4Cl2N2O/c4-1-2(8)3(5)7-6/h1,6H2 |
Clave InChI |
FJKNGLQXXHMJPX-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(=NN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)

![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)

![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)
![Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-](/img/structure/B15166962.png)



![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)
